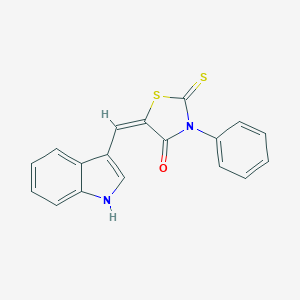
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one, commonly known as Indole-3-carbinol (I3C), is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. It has gained significant attention in the scientific community due to its potential health benefits and therapeutic properties. I3C has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant effects. In
作用機序
The exact mechanism of action of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. However, it is believed that (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one works by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, which plays a role in regulating gene expression and cell growth. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival.
生化学的および生理学的効果
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of detoxifying enzymes such as glutathione S-transferase (GST) and quinone reductase (QR), which help remove harmful toxins from the body. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which may help prevent chronic diseases such as heart disease and diabetes.
実験室実験の利点と制限
One advantage of using (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments is that it is a natural compound found in many common foods, making it easy to obtain and study. However, one limitation is that (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is not very stable and can degrade quickly, making it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research on (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one. One area of interest is the development of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one-based therapies for the treatment of cancer and other diseases. Another area of interest is the study of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one's effects on gut microbiota and its potential role in promoting gut health. Additionally, more research is needed to fully understand the mechanism of action of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one and its effects on various signaling pathways in the body.
合成法
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is synthesized from glucobrassicin, a glucosinolate found in cruciferous vegetables. When glucobrassicin is broken down by an enzyme called myrosinase, it forms (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can also be synthesized in the laboratory by reacting indole and 3-methyl-2-butanone in the presence of sulfur and a base.
科学的研究の応用
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential health benefits and therapeutic properties. It has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death). (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and antioxidant effects, which may help prevent chronic diseases such as heart disease and diabetes.
特性
CAS番号 |
93656-20-3 |
|---|---|
製品名 |
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
分子式 |
C18H12N2OS2 |
分子量 |
336.4 g/mol |
IUPAC名 |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-phenyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H12N2OS2/c21-17-16(10-12-11-19-15-9-5-4-8-14(12)15)23-18(22)20(17)13-6-2-1-3-7-13/h1-11,21H/b12-10+ |
InChIキー |
NHAXYTWIOUIZSC-MHWRWJLKSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CNC4=CC=CC=C43)/SC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CNC4=CC=CC=C43)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



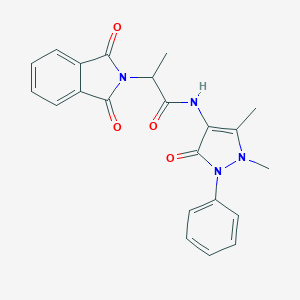
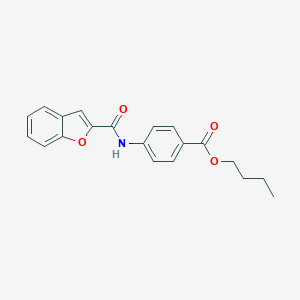
![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
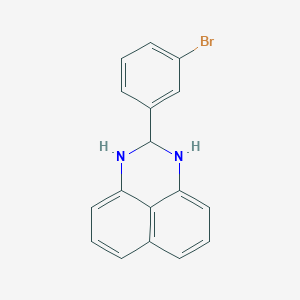
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)

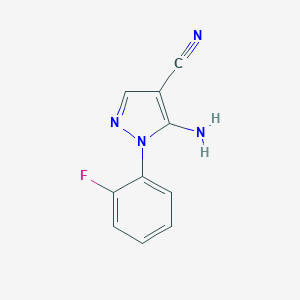

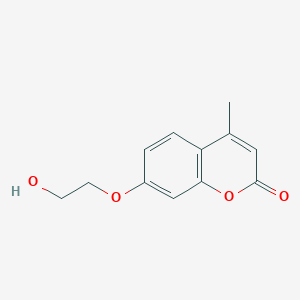
![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)

![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)
